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Compound of Interest

Compound Name: 7-Bromooxindole

Cat. No.: B152715

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
bromooxindole, a key heterocyclic compound with applications in medicinal chemistry and
organic synthesis. This document details available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. While a complete, unified experimental
dataset for 7-bromooxindole from a single source is not readily available in the public domain,
this guide compiles and presents the most relevant information based on existing literature for
closely related compounds and general spectroscopic principles for this class of molecules.

Core Spectroscopic Data

The structural characterization of 7-bromooxindole relies on a combination of spectroscopic
techniques. The following tables summarize the expected and reported data for 7-
bromooxindole and its analogs.

Table 1: 1H NMR Spectroscopic Data
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Expected Chemical Shift (d)

Proton Expected Multiplicity
ppm

H-4 7.20 - 7.40 d

H-5 6.90-7.10 t

H-6 7.10-7.30 d

H-3 (CH2) ~3.60 s

N-H 8.00-9.00 brs

Note: Predicted values are based on the analysis of related oxindole structures. The chemical

shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data

Carbon Expected Chemical Shift (d) ppm
C=0 (C-2) 175 - 180

C-7a 140 - 145

C-3a 125 - 130

C-4 128 - 132

C-5 122 - 126

C-6 120 - 124

C-7 (C-Br) 110 - 115

CH2 (C-3) 35-40

Note: Predicted values are based on the analysis of related oxindole structures.

Table 3: IR Spectroscopic Data
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Functional Group Characteristic Absorption (cm-1)
N-H Stretch 3200 - 3300 (broad)

C-H Stretch (aromatic) 3000 - 3100

C-H Stretch (aliphatic) 2850 - 2960

C=0 Stretch (amide) 1680 - 1720

C=C Stretch (aromatic) 1600 - 1620 and 1450-1500

C-N Stretch 1250 - 1350

C-Br Stretch 500 - 600

IabIgA._Mass_Spggimmﬂw Data

m/z (relative abundance) Interpretation

Molecular ion peak showing
[M]+e 211/213 (approx. 1:1) characteristic isotopic pattern

for one bromine atom.

Loss of a neutral carbon
[M-CO]+e 183/185 ]
monoxide molecule.

[M-Br]+ 132 Loss of a bromine radical.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition and interpretation of
spectroscopic data. The following are generalized protocols applicable to the analysis of 7-
bromooxindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of 7-bromooxindole for 1H NMR and 20-50 mg for 13C
NMR.
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o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCI3 or DMSO-
d6) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters:
o Spectrometer: A 400 MHz or higher field NMR spectrometer.

o 1H NMR:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.

Number of scans: 16-64.

Relaxation delay: 1-5 seconds.

o 13C NMR:

Pulse sequence: Proton-decoupled pulse experiment.

Spectral width: 0-220 ppm.

Number of scans: >1024.

Relaxation delay: 2-5 seconds.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).
o Perform phase and baseline corrections.

o Reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
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e Sample Preparation (ATR Method):

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

o Place a small amount of powdered 7-bromooxindole onto the crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

e |nstrument Parameters:

o

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

[¢]

Spectral Range: 4000-400 cm-1.

Resolution: 4 cm-1.

[¢]

[e]

Number of Scans: 16-32.
» Data Processing:
o Collect a background spectrum of the empty ATR crystal.

o Acquire the sample spectrum and perform automatic background subtraction.

Mass Spectrometry (MS)

e Sample Preparation:

o For Electron lonization (EI-MS), a dilute solution of 7-bromooxindole in a volatile solvent
(e.g., methanol or dichloromethane) is prepared.

e |nstrument Parameters:

o

Spectrometer: A mass spectrometer equipped with an El source.

[¢]

lonization Energy: 70 eV.

[e]

Mass Range: m/z 50-300.
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o Data Analysis:

o |dentify the molecular ion peak ([M]+¢) and its isotopic pattern to confirm the molecular
weight and the presence of bromine.

o Analyze the fragmentation pattern to deduce the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 7-bromooxindole.

Sample Preparation

7-Bromooxindole
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 7-Bromooxindole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152715#spectroscopic-data-of-7-bromooxindole-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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